molecular formula C22H29D5O2 B568838 (all-cis)-7,10,13,16,19-Docosapentaenoic-d5Acid CAS No. 1215168-70-9

(all-cis)-7,10,13,16,19-Docosapentaenoic-d5Acid

Cat. No. B568838
CAS RN: 1215168-70-9
M. Wt: 335.5
InChI Key: YUFFSWGQGVEMMI-YSTLBCQOSA-N
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Description

(all-cis)-7,10,13,16,19-Docosapentaenoic-d5Acid (7,10,13,16,19-DPE-d5A) is a polyunsaturated fatty acid (PUFA) found in the diet and in the body. It is a structural isomer of the omega-3 fatty acid docosapentaenoic acid (DPA) and has been studied for its potential health benefits. 7,10,13,16,19-DPE-d5A is synthesized in the body from dietary sources, including fish oils and other marine sources, and can also be found in some plant sources, such as walnuts and flaxseed. 7,10,13,16,19-DPE-d5A has been studied for its potential role in the prevention and treatment of a variety of diseases, including cardiovascular disease, cancer, and diabetes.

Scientific Research Applications

  • Inhibitory Action on DNA Polymerases and DNA Topoisomerases

    • DPA, among other C22-fatty acids, has been found to inhibit the activity of mammalian DNA polymerases and human DNA topoisomerases. This suggests a potential role in affecting DNA replication and cell division processes (Yonezawa et al., 2006).
  • Oxidation and Hydroperoxide Formation

    • DPA undergoes oxidation, leading to the formation of hydroperoxides and volatiles. This research is crucial in understanding the oxidative stability and degradation pathways of DPA (Pan et al., 2005).
  • Bio-Anticlastogenic Effects

    • Unsaturated fatty acids, including DPA, have shown bio-anticlastogenic effects in cultured cells, suggesting a role in protecting against chromosome aberrations induced by certain chemicals (Sasaki et al., 1994).
  • Enzymatic Synthesis and Anti-inflammatory Properties

    • Enzymatically synthesized derivatives of DPA have been found to possess potent anti-inflammatory properties. This opens avenues for therapeutic applications in inflammation-related conditions (Dangi et al., 2009).
  • Analytical Method Validation in Medicinal Products

    • A method for the gas chromatographic analysis of DPA, among other fatty acids, has been developed and validated, highlighting its importance as an active ingredient in medicinal products (Tande et al., 1992).
  • Effects on Neutrophil Oxidative Metabolism

    • DPA, compared with other fatty acids, modulates the oxidative metabolism of arachidonic acid by human neutrophils, indicating its role in immune response and inflammation (Lee et al., 1984).
  • Delta-4 Desaturation Process

    • The effects of certain fatty acids on the delta-4 desaturation process in cells have been studied, which is crucial for understanding the metabolic pathways of polyunsaturated fatty acids like DPA (Slomma et al., 2004).
  • Geometrical Isomerisation at High Temperatures

    • The study of the isomerisation of DPA at high temperatures provides insights into the stability and structural transformations of this fatty acid under thermal conditions (Mjøs & Solvang, 2006).
  • Synthesis and Evaluation in Tumor Models

    • A conjugate of DPA with 10-hydroxycamptothecin has been synthesized and evaluated for its antitumor efficacy, indicating a potential role in cancer therapy (Wang et al., 2005).
  • Metabolism in Mammalian Cells

    • Enhanced production of DHA from DPA in mammalian cells has been reported, which is significant for nutritional and therapeutic applications (Zhu et al., 2014).

properties

IUPAC Name

(7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFFSWGQGVEMMI-YSTLBCQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(all-cis)-7,10,13,16,19-Docosapentaenoic-d5Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(all-cis)-7,10,13,16,19-Docosapentaenoic-d5Acid
Reactant of Route 2
(all-cis)-7,10,13,16,19-Docosapentaenoic-d5Acid
Reactant of Route 3
(all-cis)-7,10,13,16,19-Docosapentaenoic-d5Acid
Reactant of Route 4
(all-cis)-7,10,13,16,19-Docosapentaenoic-d5Acid
Reactant of Route 5
(all-cis)-7,10,13,16,19-Docosapentaenoic-d5Acid
Reactant of Route 6
(all-cis)-7,10,13,16,19-Docosapentaenoic-d5Acid

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